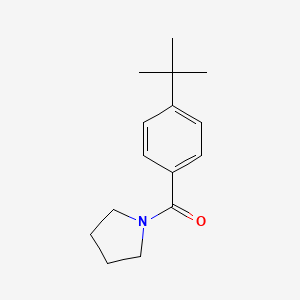
(4-Tert-butylphenyl)(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Tert-butylphenyl)(pyrrolidin-1-yl)methanone is a chemical compound that features a tert-butylphenyl group and a pyrrolidinyl group attached to a methanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Tert-butylphenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 4-tert-butylbenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger volumes. This would include considerations for efficient mixing, temperature control, and purification processes to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Tert-butylphenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or thiols can replace the pyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Tert-butylphenyl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential biological activities. The presence of the pyrrolidinyl group, which is a common motif in many bioactive molecules, suggests that this compound could serve as a lead compound for the development of new drugs .
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features could impart desirable characteristics to these materials, such as increased stability or improved mechanical properties .
Mécanisme D'action
The mechanism of action of (4-Tert-butylphenyl)(pyrrolidin-1-yl)methanone is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding. The pyrrolidinyl group may enhance its binding affinity to certain proteins or enzymes, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Tert-butylphenyl)(pyrrolidin-1-yl)methanone
- (4-Tert-butylphenyl)(piperidin-1-yl)methanone
- (4-Tert-butylphenyl)(morpholin-1-yl)methanone
Uniqueness
This compound is unique due to the presence of the pyrrolidinyl group, which imparts specific steric and electronic properties. This makes it distinct from similar compounds that contain different nitrogen-containing heterocycles, such as piperidine or morpholine. These differences can lead to variations in biological activity and chemical reactivity .
Propriétés
Numéro CAS |
59746-51-9 |
|---|---|
Formule moléculaire |
C15H21NO |
Poids moléculaire |
231.33 g/mol |
Nom IUPAC |
(4-tert-butylphenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C15H21NO/c1-15(2,3)13-8-6-12(7-9-13)14(17)16-10-4-5-11-16/h6-9H,4-5,10-11H2,1-3H3 |
Clé InChI |
OAVLCQQFMVHQBF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


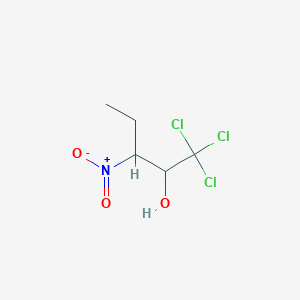
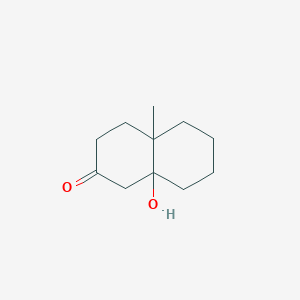
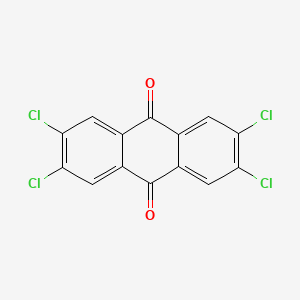

![10-(2,4-Dimethoxyphenyl)-13-ethyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B14169449.png)
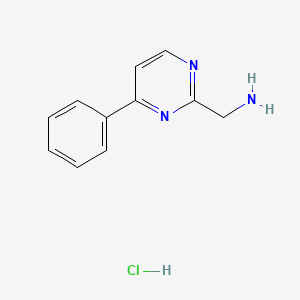
![[5-(4-Benzamido-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B14169466.png)
![Methyl N-{8-[3-(thiophen-3-yl)acryloyl]-2,8-diazaspiro[4.5]decane-2-carbonyl}phenylalaninate](/img/structure/B14169471.png)
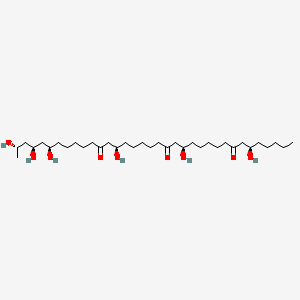


![2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14169483.png)
![1-prop-2-en-1-yl-3-[(2Z)-1-propylpyridin-2(1H)-ylidene]thiourea](/img/structure/B14169491.png)

